1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWADCJNLVSUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016531-10-4 | |
| Record name | 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine typically involves the reaction of 4-chlorobenzaldehyde with trifluoromethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process is carried out in an organic solvent like methanol or ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorophenyl group contributes to its binding affinity and specificity towards certain biological molecules, leading to modulation of their activity and subsequent physiological effects .
Comparison with Similar Compounds
Table 1: Substituent Position and Halogen Effects
Key Observations :
- Positional Isomerism : The ortho-chloro derivative (2-(2-chlorophenyl)-...) exhibits steric hindrance, which may reduce metabolic stability compared to the para isomer .
Functional Group Variations
Table 2: Amine vs. Ketone Derivatives
Key Observations :
- The ketone derivative lacks the nucleophilic amine group, making it more suitable for electrophilic aromatic substitution or Grignard reactions .
- The amine’s basicity (pKa ~9–10) contrasts with the ketone’s neutrality, influencing solubility and reactivity in aqueous media .
Complex Cyclic and Heterocyclic Analogs
Table 3: Cyclopropane and Pyrazole Derivatives
Key Observations :
- The pyrazole-containing analog (C₁₁H₁₀ClF₃N₂) adds hydrogen-bonding capability via the heterocyclic nitrogen, broadening pharmacological utility .
Pharmacologically Active Analogs
Table 4: Comparison with Dexchlorphenamine
Key Observations :
- Dexchlorphenamine’s pyridine ring enhances aromatic stacking interactions with histamine receptors, a feature absent in the simpler trifluoropropanamine .
Biological Activity
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine is a compound of interest in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10ClF3N
- Molecular Weight : 239.64 g/mol
- Key Features : The compound features a chlorophenyl group and a trifluoropropylamine moiety, which influence its reactivity and biological interactions.
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine has been investigated for its potential to interact with various biological targets:
- Receptor Binding : It is being studied as a biochemical probe to understand enzyme interactions and receptor binding mechanisms.
- Inhibition of Pathways : Preliminary studies suggest it may inhibit pathways related to cyclooxygenase (COX) and lipoxygenase (5-LOX), which are crucial in inflammatory responses .
Antifungal and Antitumor Properties
Research indicates that compounds similar to 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine exhibit multitargeted biological activity:
- Antifungal Activity : Some derivatives have shown effectiveness in reducing α-tubulin levels in fungal cells, indicating potential antifungal properties .
- Antitumor Activity : Studies suggest that the compound may influence cancer-related pathways by modulating protein interactions involved in cell proliferation and apoptosis .
Case Studies
A notable study evaluated the compound's effects on RBL-1 cells, focusing on its ability to inhibit leukotriene biosynthesis. The results demonstrated that certain substitutions on the compound could enhance or diminish its inhibitory effects on leukotriene synthesis, highlighting the importance of structural modifications in drug design .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine | C10H10BrF3N | Different reactivity; potential for varied biological effects |
| 1-(4-Fluorophenyl)-3,3,3-trifluoropropan-1-amine | C10H10F4N | Enhanced electronic properties; explored for receptor interactions |
| 1-(4-Methylphenyl)-3,3,3-trifluoropropan-1-amine | C10H12F3N | Altered steric properties; impacts on pharmacokinetics |
Future Directions in Research
The ongoing exploration of 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine focuses on:
- Drug Development : Its potential as a lead compound for developing therapeutic agents targeting inflammatory diseases and cancer.
- Mechanistic Studies : Further elucidation of its molecular targets and pathways to optimize its efficacy and safety profiles.
Q & A
Basic Question: What are the common synthetic routes for preparing 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine?
Answer:
The synthesis typically involves reductive amination of 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one. A standard method includes:
- Reacting 4-chlorobenzaldehyde with trifluoroacetone under alkaline conditions (e.g., NaOH in ethanol) to form the ketone intermediate .
- Subsequent reductive amination using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) to convert the ketone to the amine .
- Purification via column chromatography or recrystallization.
Key considerations : Control reaction pH to minimize side products like imine intermediates.
Advanced Question: How can reaction conditions be optimized to improve yield and enantiomeric purity in asymmetric synthesis?
Answer:
- Catalyst selection : Chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of the ketone precursor .
- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction rates, while low temperatures (–20°C to 0°C) reduce racemization.
- Monitoring stereochemistry : Use chiral HPLC or circular dichroism (CD) to assess enantiomeric excess (ee%) .
Methodological note : Kinetic studies and DFT calculations aid in predicting optimal transition states for stereocontrol.
Basic Question: What are the characteristic spectroscopic signatures for confirming the structure of this compound?
Answer:
- NMR :
- ¹H NMR : A triplet at δ ~2.8 ppm (CH2 adjacent to NH2), a singlet at δ ~3.5 ppm (NH2), and aromatic protons (δ ~7.2–7.6 ppm) from the 4-chlorophenyl group .
- ¹⁹F NMR : A singlet at δ ~–65 ppm (CF3 group) .
- Mass spectrometry (MS) : Molecular ion peak at m/z 237 [M+H]⁺, with fragments at m/z 190 (loss of NH2) and 154 (loss of Cl) .
Advanced Question: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The electron-withdrawing CF3 group:
- Activates the β-carbon : Enhances susceptibility to SN2 reactions (e.g., alkylation with methyl iodide) due to increased electrophilicity.
- Steric effects : Hinders bulky nucleophiles, favoring primary attack sites.
Experimental validation : Kinetic isotope effects (KIE) and Hammett plots quantify electronic contributions .
Basic Question: What biological targets or pathways are potentially modulated by this compound?
Answer:
- Enzyme inhibition : The chlorophenyl and trifluoromethyl motifs suggest affinity for cytochrome P450 enzymes or kinases (e.g., EGFR) .
- Neurotransmitter analogs : Structural similarity to phenethylamines implies potential interaction with monoamine transporters (e.g., serotonin receptors) .
Methodology : Radioligand binding assays and molecular docking simulations are recommended for target identification.
Advanced Question: How can conflicting data on the compound’s solubility in polar solvents be resolved?
Answer:
- Solubility profiling : Conduct phase-solubility studies in DMSO, water, and ethanol using UV-Vis spectroscopy.
- Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility .
- Thermodynamic analysis : Calculate Hansen solubility parameters (HSPs) to predict miscibility gaps .
Basic Question: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of amine vapors .
- Spill management : Neutralize with 5% acetic acid and adsorb with inert material (e.g., vermiculite) .
Advanced Question: What strategies mitigate racemization during storage or reaction conditions?
Answer:
- Storage : Keep at –20°C in amber vials under nitrogen to prevent oxidation and thermal degradation.
- Reaction additives : Chiral auxiliaries (e.g., L-proline) stabilize the desired enantiomer .
- In-line monitoring : Use real-time Raman spectroscopy to detect early racemization .
Basic Question: Which analytical techniques are suitable for quantifying trace impurities in synthesized batches?
Answer:
- HPLC-MS : Detects impurities at ppm levels using C18 columns and acetonitrile/water gradients .
- GC-FID : Quantifies volatile byproducts (e.g., unreacted trifluoroacetone) .
- ICP-OES : Screens for heavy metal residues from catalysts .
Advanced Question: How can computational methods predict the compound’s metabolic stability?
Answer:
- In silico tools : Use software like Schrödinger’s ADMET Predictor or MetaSite to model cytochrome P450 metabolism .
- QSAR models : Correlate structural descriptors (e.g., logP, topological polar surface area) with clearance rates.
- Validation : Cross-reference predictions with in vitro microsomal stability assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
